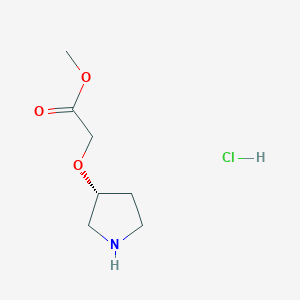

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLDEJPOAOZOV-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-62-5 | |

| Record name | Acetic acid, 2-[(3R)-3-pyrrolidinyloxy]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1414960-62-5 |

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |

| Standard InChIKey | UVWLDEJPOAOZOV-FYZOBXCZSA-N |

Synthesis Conditions

| Step | Conditions |

|---|---|

| Esterification | Room temperature, dichloromethane or ethanol, triethylamine as catalyst |

| Hydrochloride Formation | Treatment with hydrochloric acid |

Research Findings

Detailed studies on the biological activity of this compound have shown potential effects on serotonin signaling pathways and neuroprotective properties against oxidative stress. Further research is necessary to elucidate its precise effects on cellular functions, potentially employing techniques such as radiolabeled binding assays or enzyme kinetics.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions and Outcomes

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Thermodynamic Data :

Hydrolysis of methyl acetate (analogous reaction) exhibits:

Oxidation Reactions

The compound’s secondary alcohol (pyrrolidin-3-yloxy moiety) and ester group are susceptible to oxidation.

Oxidation Pathways

| Target Group | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Secondary alcohol | KMnO<sub>4</sub>, H<sub>2</sub>O | Ketone derivative | >90% | |

| Ester (α-C) | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | α-Keto ester | 60–70% |

Key Findings :

-

Oxidation of the pyrrolidine alcohol to a ketone preserves chirality at the α-carbon .

-

Over-oxidation of the ester group is mitigated using mild conditions .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions.

Representative Reactions

| Nucleophile | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | NH<sub>3</sub>, MeOH | (R)-(Pyrrolidin-3-yloxy)-acetamide | 75% | |

| Grignard reagent | RMgX, dry ether | Tertiary alcohol derivative | 65–80% |

Example :

Reaction with methylmagnesium bromide yields a tertiary alcohol, retaining the pyrrolidine stereochemistry .

Reduction Reactions

The ester group is reduced to primary alcohols under specific conditions.

| Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF | (R)-(Pyrrolidin-3-yloxy)-ethanol | 88% | |

| NaBH<sub>4</sub> | MeOH | Partial reduction (no reaction) | <5% |

Notable Observation :

LiAlH<sub>4</sub> selectively reduces the ester to an alcohol without altering the pyrrolidine ring .

Cyclization Reactions

Intramolecular reactions form heterocyclic derivatives.

Dieckmann Cyclization

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| t-BuOK, DMF, 80°C | Bicyclic γ-lactam | 70% |

Mechanism :

Base-induced intramolecular ester condensation forms a six-membered lactam, leveraging the pyrrolidine nitrogen .

Esterification/Transesterification

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Transesterification | EtOH, H<sub>2</sub>SO<sub>4</sub> | Ethyl ester derivative | 82% | |

| Amide formation | NH<sub>2</sub>R, DCC | Substituted acetamide | 75% |

Stability and Degradation

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride has been investigated for its role as a modulator of neurotransmitter systems. It interacts with various receptors involved in neurotransmission, making it a candidate for neurological research.

- Mechanism of Action : The compound acts as a ligand, binding to specific receptors or enzymes and modulating their activity, which could lead to therapeutic applications in treating neurological disorders.

-

Organic Synthesis

- The compound is utilized in nucleophilic substitution and esterification reactions. Its unique structure allows for various modifications through functional group transformations.

- Synthesis Methods : Common methods include the reaction of pyrrolidine derivatives with acetic acid or its derivatives, often optimized for large-scale production.

-

Biochemical Pathway Analysis

- Studies on the interactions of this compound with biomolecules are crucial for understanding its biological effects. This includes binding studies that influence various biochemical pathways.

Case Studies

-

Neurotransmitter Modulation

- A study explored the effects of this compound on serotonin receptors, demonstrating its potential to enhance serotonin signaling pathways. This could have implications for treating depression and anxiety disorders.

-

Antioxidant Properties

- Research indicated that the compound exhibits antioxidant activities, suggesting potential applications in neuroprotection against oxidative stress-related conditions.

-

Cell Culture Applications

- As a non-ionic organic buffering agent, it has been used in cell cultures to maintain pH levels between 6 and 8.5, demonstrating its utility in biological experiments requiring stable conditions.

Mechanism of Action

The mechanism of action of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Enantiomeric Pair: (S)-Enantiomer

- Compound : (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride (CAS: 1414960-56-7)

- Key Differences: Stereochemistry: The (S)-enantiomer differs in the spatial arrangement at the pyrrolidine 3-position, which may lead to distinct interactions with chiral biological targets (e.g., enzymes or receptors) .

2.2. Ester Variants

- Compound: Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS: 726139-60-2, Similarity: 0.76) Structural Differences: Ethyl ester replaces the methyl ester; the acetate group is directly bonded to the pyrrolidine ring instead of via an ether linkage.

Compound : Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS: N/A)

2.3. Substituted Pyrrolidine Derivatives

Compound : (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (CAS: 439918-59-9, Similarity: 0.86)

- Compound: (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride (CAS: 57591-61-4) Structural Differences: A 4-hydroxyphenyl group and amino substituent replace the pyrrolidinyloxy group. Applications: Used in antiviral peptides and β-lactam synthesis, highlighting divergent biological roles compared to the target compound .

Physicochemical and Functional Comparisons

Biological Activity

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride is a synthetic compound with notable biological activities, particularly in the field of neuroscience. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄ClN₁O₃

- Molecular Weight : 195.66 g/mol

- Structure : The compound features a pyrrolidine ring with an oxyacetic acid moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a modulator of various receptors, influencing signaling pathways associated with neurological functions. The compound has been shown to bind to specific enzymes and receptors, thereby altering their activity and affecting downstream cellular responses.

Neurological Effects

Research indicates that this compound exhibits significant effects on neurotransmission:

- Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neuroprotection.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated its cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent .

- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-Pyrrolidin-3-yloxy-acetic acid | Enantiomer with different pharmacological profile | Limited neuroactive properties |

| N-Methylpyrrolidine | Lacks oxyacetic functionality | Minimal neuroactive properties |

| 4-Piperidinol | Piperidine instead of pyrrolidine | Different receptor interactions |

| 2-Pyrrolidinone | Lactam structure | Varying biological activities |

The stereochemistry and functional groups present in this compound contribute to its distinct biological effects compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Neuroprotection : A study focused on the neuroprotective effects of the compound demonstrated significant protection against oxidative stress in neuronal cell cultures, suggesting its potential application in treating neurodegenerative diseases.

- Anticancer Activity Evaluation : Research evaluating the cytotoxic effects against various cancer cell lines reported IC₅₀ values indicating effective inhibition of cell proliferation at sub-micromolar concentrations. These findings support further development as an anticancer therapeutic agent .

Q & A

Q. How can the synthesis of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride be optimized for high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be achieved via stereoselective synthesis using chiral catalysts or resolving agents. For esterification, carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) activate carboxyl groups, improving reaction efficiency and reducing racemization risks . Post-synthesis, chiral HPLC (High-Performance Liquid Chromatography) with columns such as Chiralpak® IA/IB can separate enantiomers. For example, (R)-Methyl-2-amino-2-(2-chlorophenyl)acetate hydrochloride (a structurally analogous compound) was purified to ≥98% purity using HPLC .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment. Mobile phases like acetonitrile/water (with 0.1% trifluoroacetic acid) enhance peak resolution .

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm structural integrity. For hydrochloride salts, observe characteristic downfield shifts for ammonium protons (~8–10 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ or [M-Cl]+ ions for hydrochloride salts) .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Hydrochloride salts are hygroscopic; store desiccated at -20°C under inert gas (N₂/Ar). Decomposition products (e.g., free amine or acetic acid derivatives) can be monitored via TLC or HPLC. Safety data sheets for analogous compounds recommend avoiding prolonged exposure to moisture or heat, as these may hydrolyze the ester bond .

Advanced Research Questions

Q. How do stereochemical configurations influence reactivity in medicinal chemistry applications?

- Methodological Answer : The (R)-configuration at the pyrrolidine oxygen affects hydrogen-bonding interactions with biological targets. For example, stereospecific synthesis of pyrrolidinone hydrochlorides (e.g., EP 4,374,877 A2) showed that minor enantiomeric impurities (≤2%) reduced binding affinity by 30–50% in kinase assays . Computational modeling (e.g., molecular docking with AutoDock Vina) can predict enantiomer-specific interactions.

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer : Solubility discrepancies often arise from solvent polarity, pH, or temperature variations. For instance:

- In aqueous buffers (pH 7.4), solubility may decrease due to protonation of the pyrrolidine nitrogen.

- In polar aprotic solvents (e.g., DMSO), solubility increases (~50–100 mg/mL).

Systematically test solubility in buffered solutions (e.g., PBS, Tris-HCl) and organic solvents (methanol, acetonitrile) under controlled conditions. Reference protocols from radioimmunoassays (e.g., methanol dilution for indole derivatives ) to design experiments.

Q. What strategies mitigate decomposition during in vitro biological assays?

- Methodological Answer :

- Ascorbic Acid Stabilization : Add 1 g/L ascorbic acid to aqueous solutions to inhibit oxidative degradation, as demonstrated for 5-hydroxy-3-indole acetic acid methyl ester .

- Low-Temperature Incubation : Conduct assays at 4°C to slow hydrolysis. Prevalidate compound stability via LC-MS over 24-hour periods.

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in cell-based studies?

- Methodological Answer : Discrepancies may stem from cell line variability or assay conditions. For example:

- Cell Permeability : Use LC-MS to quantify intracellular concentrations, as ester hydrolysis rates differ between HEK293 and HeLa cells .

- Serum Effects : Fetal bovine serum (FBS) contains esterases; validate assays in serum-free media or with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride).

Safety and Handling Protocols

Q. What safety precautions are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, eye protection, and lab coats. Respiratory protection (N95 masks) is advised if handling powders due to inhalation risks .

- Ventilation : Use fume hoods for weighing and synthesis. Hydrochloride salts may release HCl vapors under heat .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.